Arachidic Acid N-Hydroxysuccinimide Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

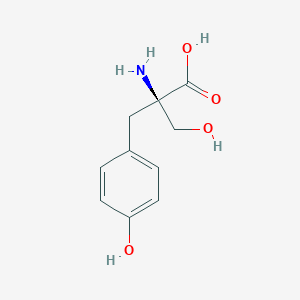

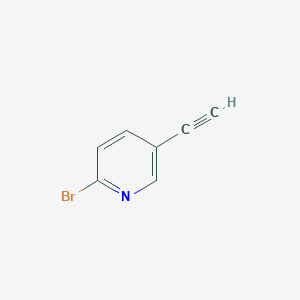

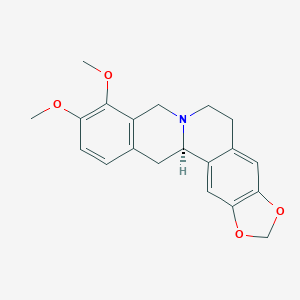

Arachidic Acid N-Hydroxysuccinimide Ester is a derivative of Arachidic Acid, a saturated fatty acid and a minor constituent of peanut oil, coconut oil, and corn oil . It is available for purchase as a reference standard from biochemical and reagent suppliers . The molecular formula of this compound is C24H43NO4 and it has a molecular weight of 409.6 .

Chemical Reactions Analysis

NHS esters, such as Arachidic Acid N-Hydroxysuccinimide Ester, have been used for gas phase conjugation reactions with peptides at nucleophilic sites, such as primary amines (N-terminus, ε-amine of lysine) or guanidines, by forming amide bonds through a nucleophilic attack on the carbonyl carbon .Wissenschaftliche Forschungsanwendungen

Catalyst for Bond Formation

AHSNE has the potential to serve as an acid-base catalyst, facilitating the formation of novel bonds between molecules . This catalytic capacity opens avenues for diverse chemical reactions, making it a valuable tool in various research fields.

Electron Transfer Facilitator

The compound has been subject to investigation regarding its electron-transfer capabilities . It functions as an agent that enables the transfer of electrons between molecules, which is crucial in many chemical and biological processes.

Protein Labeling

N-Hydroxysuccinimide (NHS) esters, such as AHSNE, are used in many different bioconjugation techniques . One of these techniques is protein labeling by fluorescent dyes and enzymes . This allows researchers to track and study proteins in various biological systems.

Surface Activation

NHS esters are also used for surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . This helps in attaching biomolecules to these surfaces for various analytical and diagnostic applications.

Peptide Synthesis

NHS esters are extremely useful in the chemical synthesis of peptides . They facilitate the formation of peptide bonds, which are crucial in the creation of synthetic peptides for research purposes.

Quality Control of NHS Esters

The hydrolytic degradation of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .

Labeling of Amine-Containing Molecules

The NHS ester in AHSNE can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is particularly useful in proteomics research.

Lipid Research

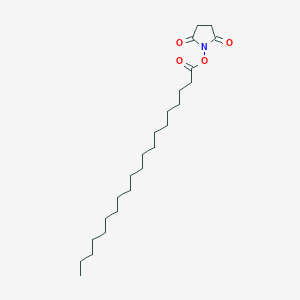

AHSNE is a lipid comprised of a saturated fatty acid with a 20-carbon chain . It can be used in lipid research to study the properties and functions of saturated fatty acids.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) icosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWMRGPQVJCNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292084 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidic Acid N-Hydroxysuccinimide Ester | |

CAS RN |

69888-87-5 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

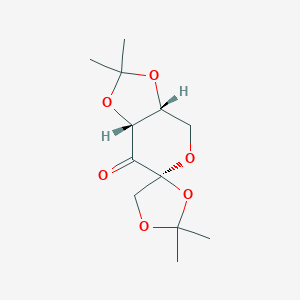

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)